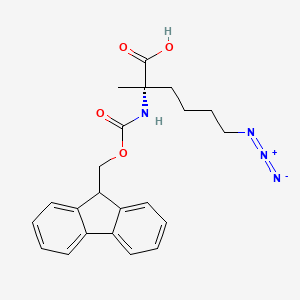

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexansäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acid azides. These compounds are widely used in peptide synthesis due to their stability and ease of handling. The presence of the azido group makes this compound particularly useful in click chemistry and other bioorthogonal reactions.

Wissenschaftliche Forschungsanwendungen

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid has several applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of peptides due to its stability and ease of deprotection.

Click Chemistry: The azido group makes it suitable for click chemistry, which is widely used in bioconjugation and drug development.

Bioorthogonal Reactions: It is used in bioorthogonal reactions to label biomolecules without interfering with native biological processes.

Medicinal Chemistry: It is used in the development of novel therapeutics and diagnostic agents.

Wirkmechanismus

Target of Action

It is known that this compound is used in peptide synthesis , suggesting that its targets could be specific proteins or peptides within a biological system.

Mode of Action

The mode of action of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid involves its use as a coupling agent in peptide synthesis . The compound interacts with its targets by forming peptide bonds, which are the chemical links between amino acids in a protein or peptide. This results in changes to the structure and function of the target proteins or peptides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Azidation: The protected amino acid is then converted to the corresponding azide by reacting it with sodium azide.

Industrial Production Methods

In an industrial setting, the production of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

Substitution Reactions: The azido group in (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid can undergo substitution reactions, particularly in click chemistry where it reacts with alkynes to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or hydrogen in the presence of a palladium catalyst.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino acid.

Common Reagents and Conditions

Sodium Azide: Used for azidation.

Fmoc Chloride: Used for protecting the amino group.

Triphenylphosphine: Used for reducing the azido group.

Piperidine: Used for deprotecting the Fmoc group.

Major Products Formed

Triazoles: Formed in click chemistry reactions.

Amines: Formed by reduction of the azido group.

Free Amino Acids: Formed by deprotection of the Fmoc group.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-((tert-butoxycarbonyl)amino)hexanoic acid

- (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid

Uniqueness

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid is unique due to the presence of both the Fmoc protecting group and the azido functional group. This combination allows for its use in both peptide synthesis and click chemistry, providing versatility in various chemical and biological applications.

Biologische Aktivität

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid is a complex organic compound that belongs to the class of amino acids and derivatives. Its unique structure incorporates a fluorenyl group, which enhances lipophilicity and may influence its biological interactions. This article provides a detailed examination of the biological activities associated with this compound, including its potential applications in various therapeutic areas.

| Property | Value |

|---|---|

| Molecular Formula | C22H24N4O4 |

| Molecular Weight | 408.46 g/mol |

| Storage Temperature | -20°C |

| Hazard Codes | N |

| Risk Statements | 50 |

| Safety Statements | 61 |

The biological activity of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid is primarily linked to its structural components. The fluorenyl moiety may facilitate binding to hydrophobic pockets in target proteins, while the azido group can participate in various chemical reactions that enhance biological activity. This compound has been studied for its interactions with specific molecular targets, including enzymes and receptors.

Biological Activities

- Antimicrobial Activity :

- Neuroprotective Effects :

- Anti-inflammatory Properties :

Study 1: Antimicrobial Efficacy

A series of fluorenyl derivatives were synthesized and tested for their antimicrobial properties against various pathogens. The results indicated that certain modifications led to enhanced activity against multi-drug resistant strains of Mycobacterium tuberculosis. The most effective compounds exhibited IC50 values in the low micromolar range .

Study 2: Neuroprotection

Research focused on the neuroprotective effects of fluorenyl derivatives demonstrated that specific analogs could reduce oxidative stress markers in neuronal cell cultures. These findings suggest that (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid may have therapeutic potential in neurodegenerative conditions such as Alzheimer's disease .

Study 3: Anti-inflammatory Mechanisms

In vitro studies revealed that the compound could inhibit the production of pro-inflammatory cytokines in activated macrophages. This property highlights its potential use in treating inflammatory diseases, where modulation of immune responses is critical .

Eigenschaften

IUPAC Name |

(2S)-6-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-22(20(27)28,12-6-7-13-24-26-23)25-21(29)30-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,6-7,12-14H2,1H3,(H,25,29)(H,27,28)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUCLSZPXSHUDT-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.